Hydroxymethyl 2,2-dimethylpropanoate
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Overview
Description
Hydroxymethyl pivalate is an organic compound derived from pivalic acid, also known as 2,2-dimethylpropanoic acid. It is a colorless, odiferous compound that is solid at room temperature. The compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
Hydroxymethyl pivalate can be synthesized through several methods. One common synthetic route involves the reaction of pivalic acid with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of hydroxymethyl pivalate. Industrial production methods often involve the use of acid catalysts such as hydrogen fluoride to facilitate the reaction .
Chemical Reactions Analysis
Hydroxymethyl pivalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield pivalic acid, while reduction with lithium aluminum hydride can produce pivalyl alcohol .
Scientific Research Applications
Hydroxymethyl pivalate has numerous applications in scientific research. In chemistry, it is used as a protecting group for alcohols due to its stability and ease of removal. In biology, it is used in the synthesis of various biomolecules. In medicine, hydroxymethyl pivalate derivatives are used in the formulation of certain drugs. Industrially, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of hydroxymethyl pivalate involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Hydroxymethyl pivalate is similar to other pivalate esters, such as pivaloyl chloride and pivalic anhydride. it is unique in its ability to act as a protecting group for alcohols, which makes it particularly useful in organic synthesis. Other similar compounds include neopentyl alcohol and neopentane, which share structural similarities with hydroxymethyl pivalate but differ in their reactivity and applications .
Properties
IUPAC Name |
hydroxymethyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,3)5(8)9-4-7/h7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKGTKIYKWXMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621159 |
Source
|
Record name | Hydroxymethyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54700-03-7 |
Source
|
Record name | Hydroxymethyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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